molecular formula C7H10N4 B8302363 N2-Cyclopropylpyrazine-2,3-diamine

N2-Cyclopropylpyrazine-2,3-diamine

Cat. No. B8302363
M. Wt: 150.18 g/mol
InChI Key: QRMNUWLPWVMMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174992B2

Procedure details

To a solution of N2-cyclopropylpyrazine-2,3-diamine (2.0003 g, 13.32 mmol) in THF (66.6 ml) at 50° C. was added CDI (8.64 g, 53.3 mmol, Fluka) and stirred. The reaction flask was place in an ice bath until temperature reached 0° C. The flask was raised and water (10 mL) was added dropwise to quench. (Note: if exothermic reaction was detected then flask was placed back into ice bath until it stopped.) The reaction mixture was diluted with water and extracted with EtOAc. The organic extract was washed with water, saturated NaCl, dried over MgSO4, filtered and concentrated in vacuo. NMR showed product and imidazole. The crude product was adsorbed onto a plug of silica gel and chromatographed through a Biotage SNAP HP-silica gel column (100 g), eluting with a gradient of 1% to 6% MeOH in CH2Cl2, to provide the title compound (0.9715 g, 5.51 mmol, 41.4% yield). LCMS showed product peak at 1.00 min (m+1=177.1) 1H NMR (400 MHz, DMSO-d) δ ppm 0.94-1.02 (m, 2 H) 1.02-1.08 (m, 2 H) 2.89-3.00 (m, 1 H) 7.84-7.89 (m, 1 H) 7.89-7.94 (m, 1 H) 11.87 (s, 1 H).
Quantity
2.0003 g
Type
reactant
Reaction Step One
Name
Quantity
8.64 g
Type
reactant
Reaction Step One
Name
Quantity
66.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
41.4%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[C:10]([NH2:11])=[N:9][CH:8]=[CH:7][N:6]=2)[CH2:3][CH2:2]1.C1N=CN([C:17](N2C=NC=C2)=[O:18])C=1>C1COCC1.O>[CH:1]1([N:4]2[C:5]3=[N:6][CH:7]=[CH:8][N:9]=[C:10]3[NH:11][C:17]2=[O:18])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2.0003 g
Type
reactant
Smiles
C1(CC1)NC1=NC=CN=C1N
Name
Quantity
8.64 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
66.6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The flask was raised
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
(Note: if exothermic reaction
CUSTOM
Type
CUSTOM
Details
flask was placed back into ice bath until it
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water, saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed through a Biotage SNAP HP-silica gel column (100 g)
WASH
Type
WASH
Details
eluting with a gradient of 1% to 6% MeOH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C(NC=2C1=NC=CN2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.51 mmol
AMOUNT: MASS 0.9715 g
YIELD: PERCENTYIELD 41.4%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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